6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one

Lipophilicity Drug-likeness ADME

Target the 1,2,4-triazin-5(4H)-one scaffold with a unique C3-pyrrolidine/C6-4-methylbenzyl substitution pattern. Its low TPSA (~57 Ų), single HBD, and moderate XLogP (1.8) predict superior passive permeability over aniline analogs, making it ideal for intracellular phenotypic assays. The fragment-like profile (MW 270.33, 3 rotatable bonds) reduces entropic binding penalties, offering a rigid starting point for fragment growing. Preclinically annotated in ChEMBL with 22 bioactivity data points across 14 targets, this compound is structurally related to validated PPase inhibitors, providing a distinct vector for antibacterial SAR expansion. Procure for medium-throughput PPase screening or multi-target probe panels.

Molecular Formula C15H18N4O
Molecular Weight 270.336
CAS No. 899986-04-0
Cat. No. B2725532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one
CAS899986-04-0
Molecular FormulaC15H18N4O
Molecular Weight270.336
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCCC3
InChIInChI=1S/C15H18N4O/c1-11-4-6-12(7-5-11)10-13-14(20)16-15(18-17-13)19-8-2-3-9-19/h4-7H,2-3,8-10H2,1H3,(H,16,18,20)
InChIKeyTZIBASXLJXPWAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one (CAS 899986-04-0): Core Identity and Sourcing Context


6-(4-Methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one (CAS 899986-04-0) is a synthetic small-molecule 1,2,4-triazin-5(4H)-one derivative featuring a 4-methylbenzyl substituent at the 6-position and a pyrrolidin-1-yl moiety at the 3-position [1]. Its molecular formula is C15H18N4O, with a molecular weight of 270.33 g/mol and a computed XLogP3-AA of 1.8 [1]. The compound is cataloged in PubChem (CID 135561257) and ChEMBL (CHEMBL1271309), where it holds a preclinical maximum phase designation and is associated with 22 curated bioactivity data points spanning multiple target classes [2]. This places it within a well-annotated chemical space suitable for early-stage probe discovery and structure–activity relationship (SAR) exploration.

Why Generic 1,2,4-Triazin-5(4H)-one Substitution Is Not Advisable for 6-(4-Methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one (CAS 899986-04-0)


The 1,2,4-triazin-5(4H)-one scaffold supports diverse biological activities—including antibacterial inorganic pyrophosphatase (PPase) inhibition, anticancer activity, and kinase modulation—depending critically on the nature and position of substituents [1]. The target compound uniquely combines a pyrrolidin-1-yl group at C3 with a 4-methylbenzyl group at C6. Even modest structural variations, such as replacing pyrrolidine with piperidine (ring expansion) or substituting the 4-methylbenzyl with an isopropylbenzyl group, alter lipophilicity, hydrogen-bond donor/acceptor counts, and topological polar surface area (TPSA), which in turn modulate membrane permeability, solubility, and target engagement [2]. Consequently, generic in-class substitution without head-to-head data risks loss of the specific property profile that makes this compound suitable for particular assay contexts.

Quantitative Differentiation Evidence for 6-(4-Methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one (CAS 899986-04-0) Versus Closest Analogs


Physicochemical Property Differentiation: XLogP3-AA and Lipinski Compliance Versus Piperidine Analog

The target compound exhibits a computed XLogP3-AA of 1.8, a hydrogen bond donor (HBD) count of 1, a hydrogen bond acceptor (HBA) count of 3, and zero Lipinski Rule-of-5 (Ro5) violations [1]. In contrast, the piperidine analog—6-(4-methylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one—contains a six-membered piperidine ring in place of the five-membered pyrrolidine, which increases lipophilicity (predicted XLogP ~2.3–2.5 based on additivity principles for an additional methylene unit) and raises the HBA count to 4 due to the altered electronic environment of the tertiary amine [2]. The lower XLogP of the target compound translates to improved aqueous solubility and reduced non-specific protein binding, critical factors for biochemical and cell-based assay performance at screening concentrations.

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area (TPSA) Differentiation: Pyrrolidine vs. Aniline-Containing Analogs and Implications for Membrane Permeability

The target compound has a computed TPSA of approximately 65–70 Ų (based on the presence of one HBD, three HBA, and three rotatable bonds) [1]. The aniline-containing analog 3-((3-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one introduces an additional aromatic NH donor and a fluorine atom, which elevates TPSA to approximately 75–80 Ų and increases the HBD count to 2 [2]. TPSA is inversely correlated with passive membrane permeability, and values below 90 Ų are generally considered favorable for oral bioavailability and blood-brain barrier (BBB) penetration [3]. The lower TPSA and HBD count of the target compound suggest superior passive permeability relative to its aniline-substituted comparator, making it a more suitable candidate for intracellular target engagement screens.

Membrane permeability Blood-brain barrier TPSA

Rotatable Bond Count Differentiation: Conformational Flexibility Versus 6-(4-Isopropylbenzyl) Analog

The target compound possesses three rotatable bonds (two in the benzyl linker and one between the pyrrolidine ring and the triazinone core) [1]. The isopropyl analog—6-(4-isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one—adds an isopropyl group on the benzyl ring, which introduces conformational degrees of freedom in the side chain and increases the rotatable bond count to at least 4 while also raising molecular weight to approximately 298 g/mol [2]. Higher rotatable bond count is associated with greater conformational entropy loss upon target binding, which can reduce binding affinity by up to 0.5–1.5 kcal/mol per additional rotatable bond in entropic penalty [3]. The lower rotatable bond count of the target compound predicts a more favorable entropic binding profile, potentially translating to improved potency in biochemical assays.

Conformational flexibility Entropic penalty Binding affinity

Class-Level Activity Inference: Pyrrolidine-Containing 1,2,4-Triazin-5(4H)-ones as Privileged Scaffolds for Inorganic Pyrophosphatase (PPase) Inhibition

A structurally related series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines has been demonstrated to inhibit inorganic pyrophosphatase (PPase), a validated antibacterial target, with the optimized tetracyclic analog 22h showing promising activity against drug-resistant Staphylococcus aureus, Mycobacterium tuberculosis, and Bacillus anthracis at concentrations non-cytotoxic to mammalian cells [1]. The target compound shares the critical pyrrolidine-triazinone pharmacophore with this series but differs in substitution pattern (3-pyrrolidin-1-yl vs. 3-(3-aryl-pyrrolidin-1-yl); 6-(4-methylbenzyl) vs. 5-aryl). While no direct PPase inhibition data are available for the target compound itself, the presence of the pyrrolidine-triazinone core motif suggests potential for PPase target engagement, distinguishing it from analogs that replace pyrrolidine with piperidine, morpholine, or aniline substituents, which may lose this activity [2]. This class-level inference supports the use of the target compound as a structurally distinct starting point for PPase-focused antibacterial SAR exploration.

Antibacterial Inorganic pyrophosphatase PPase inhibition

ChEMBL Annotation Density: Preclinical-Stage Compound with 22 Bioactivity Data Points Across 14 Targets

According to the ChEMBL database, CHEMBL1271309 (mapped to the target compound) is associated with 22 bioactivity data points spanning 14 distinct biological targets and has been assigned a maximum phase of 'Preclinical' [1]. This level of annotation is substantially richer than that of many close structural analogs, which often have zero or single-digit bioactivity records in public databases. The breadth of target coverage—encompassing ion channels, binding assays, ADME, and functional assays as indicated by the ChEMBL assay summary—provides a multi-dimensional bioactivity fingerprint that can guide further profiling and reduce the risk of selecting an under-characterized analog [1]. For procurement decisions, this annotated track record reduces the uncertainty associated with purchasing a compound for which no screening data exist, offering a head start in assay triage and target deconvolution.

Bioactivity annotation ChEMBL Target diversity

Recommended Application Scenarios for 6-(4-Methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one (CAS 899986-04-0)


Antibacterial Probe Discovery Targeting Inorganic Pyrophosphatase (PPase)

The pyrrolidine-triazinone pharmacophore shared with the validated PPase inhibitor series [1] makes this compound a structurally attractive entry point for developing novel PPase-targeting antibacterial agents. Its lower XLogP (1.8) relative to the piperidine analog predicts better aqueous solubility, facilitating biochemical PPase enzyme assays without excessive organic co-solvent. Procurement for medium-throughput PPase inhibition screening is recommended, with the 4-methylbenzyl group at C6 offering a distinct vector for SAR expansion compared to the 5-aryl substitution pattern of the published series [1].

Cell-Based Phenotypic Screening Requiring Favorable Membrane Permeability

The compound's low TPSA (~65–70 Ų), single HBD, and moderate XLogP (1.8) collectively predict favorable passive membrane permeability [2][3]. This profile is superior to aniline-containing analogs (higher TPSA and HBD count), making the target compound a better candidate for intracellular phenotypic assays where cytosolic or organellar target engagement is required. The ChEMBL-annotated bioactivity across 14 targets further supports its use as a multi-target probe in broad phenotypic screening panels [4].

Fragment- and Structure-Based Lead Optimization Campaigns

With a molecular weight of 270.33 g/mol and only three rotatable bonds, this compound occupies a favorable 'fragment-like' chemical space that balances molecular recognition with conformational rigidity [2]. The lower rotatable bond count relative to the isopropyl analog predicts a reduced entropic penalty upon target binding [5], making the compound a suitable starting point for fragment growing or linking strategies. Its preclinical ChEMBL annotation also provides initial selectivity and ADME flags that can guide medicinal chemistry optimization [4].

Quote Request

Request a Quote for 6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.